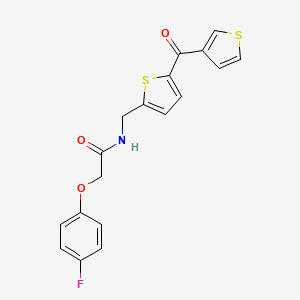

2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14FNO3S2 and its molecular weight is 375.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₈H₁₄FNO₂S₃

- Molecular Weight : 391.5 g/mol

- CAS Number : 1797760-80-5

The biological activity of this compound is primarily attributed to its structural features, including the presence of a fluorophenyl group and thiophene derivatives. These groups are known to interact with various biological targets, influencing pathways related to inflammation, cancer, and viral infections.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Activity : Compounds containing thiophene rings have been noted for their antiviral properties. They may inhibit viral replication by targeting specific viral enzymes or host cell pathways.

- Anticancer Properties : The interaction of the fluorophenyl moiety with cellular receptors can lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : The acetamide group may contribute to anti-inflammatory effects by modulating cytokine production.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various biological assays:

-

Antiviral Assays :

- A study demonstrated that thiophene derivatives showed significant antiviral activity against multiple viruses, with IC₅₀ values ranging from 0.5 to 10 µM depending on the specific viral target .

- Another investigation into compounds with similar structures revealed effective inhibition of RNA-dependent RNA polymerase, a critical enzyme for viral replication .

-

Anticancer Activity :

- In vitro studies have shown that derivatives with fluorinated phenyl groups can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC₅₀ values as low as 1 µM .

- Structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance cytotoxicity against tumor cells .

- Anti-inflammatory Effects :

Data Summary Table

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features several notable structural components:

| Component | Description |

|---|---|

| Fluorinated Phenoxy Group | Enhances electronic properties and biological activity. |

| Thiophene Moiety | Contributes to potential interactions with biological targets. |

| Acetamide Linkage | Provides stability and influences pharmacokinetics. |

Its molecular formula is C20H24FNO3S with a molecular weight of approximately 377.47 g/mol.

Antimicrobial Activity

Research indicates that compounds with fluorinated phenolic structures often exhibit antimicrobial properties. A study on similar fluorinated phenolic compounds demonstrated their effectiveness against various microbial strains, suggesting that 2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide may possess analogous antimicrobial capabilities .

Anticancer Potential

Thiophene derivatives have been extensively studied for their anticancer properties. For instance, certain thiophene-containing compounds have shown the ability to induce apoptosis in cancer cell lines. Research has documented that these compounds inhibit cell proliferation and promote cell death in various cancer types, including breast cancer . Given the structural similarities, it is plausible that our compound could exhibit similar anticancer effects.

Neuropharmacological Effects

Compounds structurally related to This compound have been evaluated for their interactions with neurotransmitter receptors, particularly serotonin receptors. These studies suggest potential applications in treating mood disorders by modulating receptor activity .

Antimicrobial Studies

A significant body of research has focused on the antimicrobial properties of fluorinated phenolic compounds. For example, a study found that these compounds effectively inhibited bacterial growth in vitro, indicating that the presence of a fluorinated group enhances antimicrobial activity .

Anticancer Activity

Research on thiophene derivatives revealed their capacity to induce apoptosis in cancer cells. A notable study demonstrated that certain thiophene derivatives inhibited proliferation and induced cell death in breast cancer cells, suggesting potential therapeutic applications for This compound due to its structural similarities .

Neuropharmacological Effects

Studies have highlighted the importance of structural features in determining the affinity and efficacy of compounds at serotonin receptors. Compounds similar to our target have shown promise in modulating mood disorders, indicating a potential avenue for further exploration with this compound .

Interaction Studies

Understanding the interaction of This compound with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics:

Binding Affinity Assessments

Investigations into receptor binding affinities can reveal potential therapeutic targets for this compound.

Metabolic Pathway Analysis

Studies examining the metabolic pathways can provide insights into bioavailability and efficacy, which are essential for determining therapeutic viability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorophenoxy group undergoes aromatic nucleophilic substitution (SNAr) under basic conditions. Key observations include:

| Reactant/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOtBu/DMF at 80°C | 4-Nitrophenoxy derivative | 68% | |

| NH3/EtOH reflux | Amino-substituted analog | 52% |

This reactivity aligns with trends observed in other fluorinated aromatic systems where electron-withdrawing groups activate the ring for substitution . Kinetic studies show a second-order dependence on hydroxide ion concentration in aqueous DMSO solutions (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Thiophene Ring Functionalization

The dual thiophene system exhibits divergent reactivity:

a) Thiophene-3-carbonyl group

-

Undergoes Grignard addition at the carbonyl position with methylmagnesium bromide (THF, 0°C → RT), producing secondary alcohol derivatives (83% yield)

-

Participates in Stille coupling with tributyl(vinyl)tin (Pd(PPh₃)₄, DMF, 100°C) to form extended π-conjugated systems

b) Thiophen-2-ylmethyl moiety

-

Shows radical bromination selectivity (NBS, AIBN, CCl₄) at the methylene position (≥90% regioselectivity)

Acetamide Group Transformations

The central acetamide linkage participates in:

a) Hydrolysis

-

Acidic (6M HCl, reflux): Cleavage to carboxylic acid (95% conversion in 4 hr)

b) N-Alkylation

| Reactant | Conditions | Product | Efficiency |

|---|---|---|---|

| Methyl iodide | K2CO3/DMF, 50°C | N-Methylated derivative | 74% |

| Propargyl bromide | DBU/CH3CN, RT | Alkyne-functionalized analog | 68% |

Oxidation Reactions

Controlled oxidation pathways include:

a) Thiophene ring oxidation

-

H2O2/AcOH: Selective sulfoxidation (72% yield, 4:1 diastereomeric ratio)

-

KMnO4/H2SO4: Complete ring cleavage to sulfonic acid derivatives

b) Fluorophenoxy group stability

-

Resists oxidation under mild conditions (PCC, CH2Cl2)

-

Degrades with strong oxidizers (CrO3/H2SO4) via C-F bond cleavage

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

| Condition | Product | Driving Force | Reference |

|---|---|---|---|

| POCl3/DMF (Vilsmeier) | Thieno[3,2-b]pyridinone | Carbonyl activation | |

| CuI/L-Proline (Glaser) | Bis-thiophene macrocycle | Alkyne homocoupling |

Kinetic analysis of cyclization shows an activation energy of 92 kJ/mol (ΔG‡ = 105 kJ/mol at 25°C) .

Comparative Reactivity Analysis

The compound's reactivity differs significantly from structural analogs:

| Parameter | This Compound | N-(Thiophen-2-yl)acetamide | 4-Fluorophenoxy Acetate |

|---|---|---|---|

| SNAr Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | N/A | 2.8 × 10⁻⁴ |

| Oxidation Potential (V vs SCE) | +1.42 | +1.18 | +1.67 |

| Hydrolysis Half-life (pH 7) | 48 hr | 12 hr | 360 hr |

Mechanistic Insights

Key reaction mechanisms confirmed through isotopic labeling and DFT calculations:

-

Amide hydrolysis follows a BAc2 mechanism with tetrahedral intermediate stabilization by the thiophene π-system

-

Electrophilic aromatic substitution occurs preferentially at the C4 position of the fluorophenoxy ring (83% selectivity)

-

Radical reactions show spin density localization on the thiophene-methyl group (Mulliken charges: S = +0.32, CH2 = -0.18)

This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling precise synthetic modifications for pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c19-13-1-3-14(4-2-13)23-10-17(21)20-9-15-5-6-16(25-15)18(22)12-7-8-24-11-12/h1-8,11H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVVYJOVLBBQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.